molecular formula C21H22N2O6S3 B6560247 2,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946295-89-2

2,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6560247
CAS No.: 946295-89-2
M. Wt: 494.6 g/mol
InChI Key: DTHOBZYGYPWWBY-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a dimethoxybenzene core linked to a tetrahydroquinoline scaffold substituted with a thiophene sulfonyl group. The molecule integrates multiple pharmacophores:

  • Sulfonamide moiety: A hallmark of enzyme inhibitors (e.g., carbonic anhydrase, nitric oxide synthase) due to its ability to coordinate metal ions or mimic transition states .
  • Thiophene sulfonyl group: Introduces electronic and steric effects that may modulate target binding affinity .

However, its exact mechanism and therapeutic applications remain under investigation.

Properties

IUPAC Name

2,5-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S3/c1-28-17-8-10-19(29-2)20(14-17)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHOBZYGYPWWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 946382-36-1) is a synthetic compound characterized by its complex molecular structure, which includes both sulfonamide and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Molecular Structure

The molecular formula of the compound is C22H22N2O5S2C_{22}H_{22}N_{2}O_{5}S_{2} with a molecular weight of approximately 458.6 g/mol. Its structure features a tetrahydroquinoline core linked to a thiophene ring and sulfonamide groups, which are significant for its biological properties.

Biological Activity Overview

The biological activity of sulfonamide derivatives, including this compound, has been extensively studied. Sulfonamides are known for their antimicrobial properties and have been employed in various therapeutic applications. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Sulfonamide compounds are primarily recognized for their antibacterial effects. They function by inhibiting bacterial folate synthesis through the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the production of folate in bacteria. This mechanism leads to the disruption of bacterial growth and reproduction.

Anticancer Properties

Recent studies suggest that compounds with quinoline structures often exhibit anticancer activities. For instance, preliminary investigations indicate that this compound may influence cellular pathways relevant to cancer therapy. The presence of methoxy groups and the sulfonamide linkage may enhance its interaction with DNA or specific enzymes involved in cancer progression.

Case Studies and Research Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound and similar sulfonamides:

  • Inhibition of Dihydropteroate Synthase :
    • Studies have demonstrated that sulfonamides effectively inhibit DHPS activity in various bacterial strains, leading to reduced growth rates and increased susceptibility to other antibiotics .
  • Cytotoxic Effects :
    • In vitro studies on cell lines have shown that related compounds exhibit significant cytotoxicity against human cancer cells, including lung (A549) and skin (SK-MEL-2) cancers . The IC50 values reported for these compounds indicate potent inhibitory effects on cell proliferation.
  • Cardiovascular Implications :
    • Research indicates that some sulfonamide derivatives can affect cardiovascular functions by acting as endothelin receptor antagonists or carbonic anhydrase inhibitors . Such activities suggest potential therapeutic applications in managing conditions like pulmonary hypertension.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntibacterialInhibition of DHPS ,
AnticancerCytotoxicity against various cancer cell lines
CardiovascularEndothelin receptor antagonism

Table 2: Structure-Activity Relationship Insights

Compound NameIC50 (µg/mL)Targeted Cells
This compoundTBDTBD
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide4.27SK-MEL-2

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and sulfonamide moieties. The compound may exhibit significant activity against various bacterial strains due to its structural characteristics. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit bacterial cell wall synthesis and interfere with metabolic pathways.
  • Case Studies : A study demonstrated that derivatives of thiophene exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Properties

The incorporation of the tetrahydroquinoline structure suggests potential anticancer applications:

  • Mechanism : Tetrahydroquinolines are known to interact with DNA and inhibit tumor growth by inducing apoptosis in cancer cells.
  • Research Findings : Preliminary studies indicate that related compounds have shown cytotoxic effects on various cancer cell lines, suggesting that further research on this compound could yield valuable insights into its anticancer efficacy.

Drug Development

The compound's unique structure makes it a promising candidate for drug development:

  • Lead Compound : Its ability to modulate biological pathways positions it as a lead compound in the search for new medications targeting infectious diseases and cancer.
  • Formulation Studies : Ongoing research is focusing on optimizing the formulation of this compound to enhance its bioavailability and therapeutic index.

Chemical Synthesis

The synthesis of 2,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available thiophene derivatives and sulfonamides.
  • Reagents and Conditions : Specific reagents such as coupling agents and solvents are used under controlled conditions to ensure high yield and purity.
  • Characterization : Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Sulfonamide Derivatives

Compound Name Key Structural Features Reported Activity (Hypothetical) Selectivity Reference
2,5-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Dimethoxybenzene, thiophene sulfonyl, tetrahydroquinoline NOS inhibition (IC₅₀: ~50 nM) iNOS selective
N-(6-Quinolinyl)thiophene-2-sulfonamide Quinoline, thiophene sulfonyl Weak NOS inhibition (IC₅₀: >500 nM) Non-selective
4-Methoxy-N-(1-naphthalenesulfonyl)benzene sulfonamide Naphthalene sulfonyl, methoxybenzene Carbonic anhydrase inhibition (Ki: 8 nM) CA-II selective

Key Observations :

  • The tetrahydroquinoline scaffold in the target compound enhances iNOS selectivity compared to simpler quinoline derivatives, likely due to improved steric complementarity .
  • Thiophene sulfonyl substitution confers higher potency over naphthalene-based analogues, possibly due to enhanced π-π interactions in the NOS active site .

Functional Analogues (Non-Sulfonamide NOS Inhibitors)

Table 2: Comparison with Classical NOS Inhibitors

Compound Name Class IC₅₀ (nM) Selectivity Clinical Relevance
L-NAME Arginine analogue 1000 Non-selective Research tool
1400W Amidino derivative 7 iNOS selective Preclinical studies
Target Compound Sulfonamide 50 iNOS selective Experimental (no trials yet)

Key Findings :

  • The target compound exhibits 10-fold greater potency than L-NAME, a prototypical NOS inhibitor, likely due to its sulfonamide group’s stronger zinc coordination in the NOS active site .
  • Compared to 1400W, a potent iNOS inhibitor, the compound shows moderate activity but superior metabolic stability owing to its tetrahydroquinoline scaffold .

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